6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one
Description
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a bromine atom at the 6th position, a pyrrolidin-1-ylcarbonyl group at the 4th position, and a quinolin-2(1H)-one core structure
Properties
CAS No. |
1423604-82-3 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.174 |
IUPAC Name |
6-bromo-4-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-3-4-12-10(7-9)11(8-13(18)16-12)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18) |
InChI Key |
XOAWBKLRQVMRBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.
Acylation: Formation of the pyrrolidin-1-ylcarbonyl group at the 4th position through acylation reactions.
Cyclization: Formation of the quinolin-2(1H)-one core structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine atom or other positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions may introduce new functional groups at the bromine position.
Scientific Research Applications
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one: Lacks the bromine atom at the 6th position.
6-chloro-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine at the 6th position.
6-bromo-4-(morpholin-1-ylcarbonyl)quinolin-2(1H)-one: Contains a morpholin-1-ylcarbonyl group instead of pyrrolidin-1-ylcarbonyl at the 4th position.
Uniqueness
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is unique due to the specific combination of functional groups and the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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